Trimethoprim sulfate

Overview

Description

Trimethoprim sulfate is a synthetic antibacterial agent primarily used to treat bacterial infections. It is a derivative of pyrimidine and works by inhibiting bacterial dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA and RNA synthesis . This compound is often used in combination with sulfamethoxazole to enhance its antibacterial efficacy .

Mechanism of Action

Target of Action

Trimethoprim sulfate primarily targets bacterial dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), which is essential for the synthesis of bacterial DNA .

Mode of Action

Trimethoprim inhibits DHFR, thereby blocking the reduction of dihydrofolate to THF . This inhibition prevents the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival .

Biochemical Pathways

The inhibition of DHFR disrupts the folate pathway, which is crucial for the synthesis of nucleic acids and proteins in bacteria . This disruption affects the production of purines and pyrimidines, which are the building blocks of DNA and RNA . The downstream effect is the prevention of bacterial DNA synthesis, leading to bacterial cell death .

Pharmacokinetics

Trimethoprim is well absorbed in humans, with plasma peak levels reached within 2–4 hours after ingestion . It follows first-order pharmacokinetics, with elimination half-lives ranging between 6 and 17 hours . Trimethoprim is metabolized in the liver and excreted in the kidney (50–60%) and feces (4%) . These properties impact the bioavailability of the drug, ensuring effective concentrations are maintained in the body for the treatment of infections .

Result of Action

The result of Trimethoprim’s action is the effective treatment of a number of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract . It is particularly effective against bacteria such as E. coli, K. pneumoniae, Enterobacter spp., P. mirabilis, and coagulase-negative Staphylococcus species .

Action Environment

The action of Trimethoprim can be influenced by environmental factors. For instance, the anaerobic biodegradation of Trimethoprim can be coupled with sulfate respiration . This gives new insights into the antibiotic fate in real environments and provides a new route for the bioremediation of antibiotic-contaminated environments . Furthermore, the presence of other bacteria in the environment can affect the efficacy of Trimethoprim, as some bacteria may have developed resistance to the drug .

Biochemical Analysis

Biochemical Properties

Trimethoprim sulfate plays a significant role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase. This enzyme catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a precursor in the synthesis of thymidine, purines, and certain amino acids . By inhibiting this enzyme, this compound prevents the formation of tetrahydrofolic acid, thereby disrupting the synthesis of bacterial DNA and RNA . The interaction between this compound and dihydrofolate reductase is highly specific, and the compound binds to the enzyme with high affinity, leading to competitive inhibition .

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting folate metabolism. This inhibition leads to a decrease in the synthesis of nucleotides and amino acids, which are essential for cell growth and division . In bacterial cells, this results in the inhibition of DNA replication and cell division, ultimately leading to cell death . This compound also affects cellular processes such as cell signaling pathways and gene expression by disrupting the synthesis of key biomolecules . Additionally, it can influence cellular metabolism by altering the availability of folate-dependent cofactors .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of dihydrofolate reductase. By binding to the active site of the enzyme, this compound prevents the reduction of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the thymidine synthesis pathway, leading to a decrease in the production of DNA and RNA . The binding interaction between this compound and dihydrofolate reductase is characterized by high specificity and affinity, resulting in effective enzyme inhibition . Additionally, this compound can induce changes in gene expression by altering the availability of folate-dependent cofactors required for transcription and translation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, which can reduce its effectiveness . Additionally, prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and treats infections . At higher doses, it can cause toxic effects, including hematological abnormalities and organ toxicity . In animal studies, this compound has been shown to induce dose-dependent effects on the gut microbiota, with higher doses leading to more significant alterations in microbial composition . Additionally, threshold effects have been observed, where low doses of this compound may not produce significant antibacterial activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism. It undergoes oxidative metabolism to form several metabolites, including demethylated and hydroxylated products . The primary enzymes involved in the metabolism of this compound are cytochrome P450 enzymes, which catalyze the oxidation of the compound . The metabolites of this compound are excreted primarily through the kidneys . The inhibition of dihydrofolate reductase by this compound also affects metabolic flux by reducing the availability of tetrahydrofolic acid, which is required for the synthesis of nucleotides and amino acids .

Transport and Distribution

This compound is well absorbed orally and is distributed widely throughout the body . It penetrates tissues and body fluids, including cerebrospinal fluid, and is concentrated in prostatic tissue . The transport of this compound within cells involves passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s distribution is influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . The compound does not require specific targeting signals or post-translational modifications for its localization . Its activity and function can be influenced by the availability of folate-dependent cofactors and the presence of other cellular components involved in folate metabolism . The inhibition of dihydrofolate reductase by this compound leads to a decrease in the synthesis of nucleotides and amino acids, which are essential for cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethoprim sulfate can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. The reaction typically involves the use of a solvent such as dimethylformamide and a base like sodium hydroxide. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated into tablets or liquid suspensions for medical use .

Chemical Reactions Analysis

Types of Reactions

Trimethoprim sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can alter its functional groups, affecting its antibacterial properties.

Substitution: Nucleophilic substitution reactions can modify the trimethoxybenzyl group, leading to derivatives with varying efficacy.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenated solvents and nucleophiles like sodium methoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives that can be studied for their pharmacological properties .

Scientific Research Applications

Trimethoprim sulfate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of antibacterial agents.

Biology: Researchers use it to investigate bacterial resistance mechanisms and the role of dihydrofolate reductase in cellular processes.

Medicine: It is extensively studied for its efficacy in treating urinary tract infections, respiratory infections, and gastrointestinal infections.

Industry: This compound is used in the development of new antibacterial formulations and in the study of drug interactions

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: Often used in combination with trimethoprim sulfate for its synergistic effects.

Nitrofurantoin: Another antibacterial agent used for urinary tract infections.

Ciprofloxacin: A broad-spectrum antibiotic used for various bacterial infections

Uniqueness

This compound is unique in its selective inhibition of dihydrofolate reductase, making it highly effective against a wide range of bacterial species. Its combination with sulfamethoxazole enhances its antibacterial spectrum and reduces the likelihood of bacterial resistance .

Properties

CAS No. |

56585-33-2 |

|---|---|

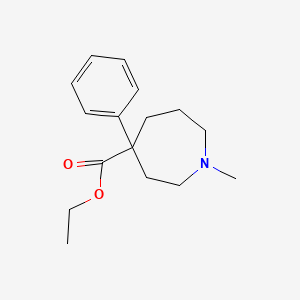

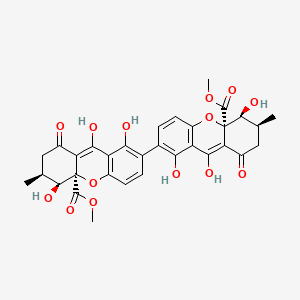

Molecular Formula |

C14H20N4O7S |

Molecular Weight |

388.40 g/mol |

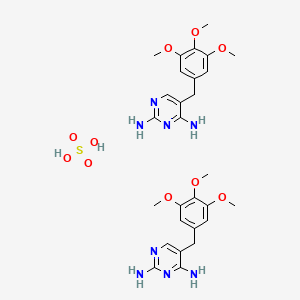

IUPAC Name |

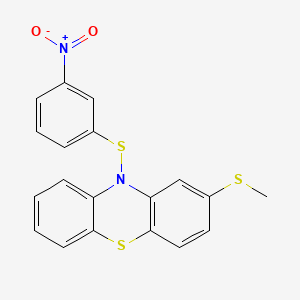

sulfuric acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.H2O4S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-5(2,3)4/h5-7H,4H2,1-3H3,(H4,15,16,17,18);(H2,1,2,3,4) |

InChI Key |

GSKPSSNZVPYRCH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.OS(=O)(=O)O |

Key on ui other cas no. |

56585-33-2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl-[(2,3,6-trihydroxyphenyl)methyl]azanium](/img/structure/B1218574.png)

![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)